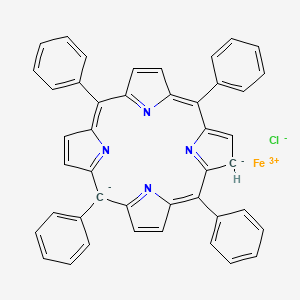
Iron(III) tetraphenylporphyrin chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Iron(III) tetraphenylporphyrin chloride is a coordination complex featuring an iron(III) ion coordinated to a tetraphenylporphyrin ligand and chloride ions. This compound is notable for its stability and unique electronic properties, making it a subject of interest in various scientific fields.
Synthetic Routes and Reaction Conditions:
Synthesis from Tetraphenylporphyrin:
The synthesis typically begins with tetraphenylporphyrin (TPP), which is reacted with iron(III) chloride (FeCl₃) in a suitable solvent, such as dichloromethane or chloroform.
The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the iron(III) ion.
The reaction mixture is heated to reflux for several hours to ensure complete complexation.
Industrial Production Methods:
On an industrial scale, the synthesis may involve continuous flow reactors to enhance efficiency and control over reaction conditions.
Purification steps, such as recrystallization or column chromatography, are employed to obtain the pure complex.
Types of Reactions:
Oxidation:
This compound can undergo oxidation reactions, often involving the transfer of electrons to form higher oxidation states of iron.
Common reagents include strong oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction:
Reduction reactions can reduce the iron(III) ion to iron(II) or even iron(0).
Typical reagents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution:
Substitution reactions involve the replacement of the chloride ligands with other ligands.
Reagents such as silver nitrate (AgNO₃) can be used to precipitate silver chloride (AgCl) and introduce new ligands.
Common Reagents and Conditions:
Reactions are often conducted in solvents like dichloromethane, chloroform, or acetonitrile.
Conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve desired outcomes.
Major Products Formed:
Oxidation products may include higher oxidation state complexes or oxo-derivatives.
Reduction products can include iron(II) or iron(0) complexes.
Substitution reactions yield complexes with new ligands, such as nitrosyl or cyano complexes.
Chemistry:
This compound is used as a model compound to study the electronic properties and coordination chemistry of porphyrin complexes.
It serves as a precursor for the synthesis of other metalloporphyrins and metallophthalocyanines.
Biology:
The compound is used in biological studies to mimic the behavior of heme proteins, such as hemoglobin and cytochromes.
It helps in understanding the binding and transport of gases like oxygen and carbon monoxide.
Medicine:
It can generate reactive oxygen species upon light activation, leading to the destruction of cancer cells.
Industry:
The compound is used in catalysis, particularly in oxidation reactions and as a catalyst in organic synthesis.
It is also employed in the development of sensors and electronic devices due to its unique electronic properties.
Molecular Targets and Pathways:
In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, generating singlet oxygen and other reactive oxygen species.
These reactive species cause oxidative damage to cellular components, leading to cell death.
作用机制
The iron(III) ion in the complex plays a crucial role in the generation of reactive oxygen species.
The porphyrin ligand enhances the absorption of light and facilitates energy transfer.
相似化合物的比较
Iron(III) porphyrin chloride: Similar to Iron(III) tetraphenylporphyrin chloride but without the phenyl groups, leading to different electronic properties.
Cobalt(III) tetraphenylporphyrin chloride: Similar structure but with cobalt instead of iron, resulting in different reactivity and applications.
Manganese(III) tetraphenylporphyrin chloride: Another metalloporphyrin with distinct redox properties and biological relevance.
Uniqueness:
This compound is unique due to its stability, electronic properties, and versatility in various applications.
The presence of phenyl groups enhances its solubility and electronic interactions, making it a valuable compound in research and industry.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications in various fields
属性
分子式 |
C44H28ClFeN4 |
|---|---|
分子量 |
704.0 g/mol |
IUPAC 名称 |
iron(3+);5,10,15,20-tetraphenyl-2H-porphyrin-2,15-diide;chloride |
InChI |
InChI=1S/C44H28N4.ClH.Fe/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;;/h1-28H;1H;/q-2;;+3/p-1 |
InChI 键 |
ZDYSAMCSFRQDMN-UHFFFAOYSA-M |
规范 SMILES |
[CH-]1C=C2C(=C3C=CC(=N3)C(=C4C=CC(=N4)[C-](C5=NC(=C(C1=N2)C6=CC=CC=C6)C=C5)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9.[Cl-].[Fe+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















